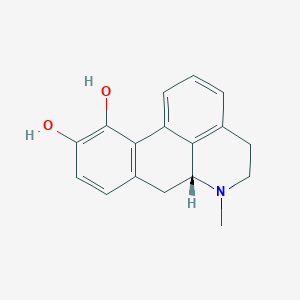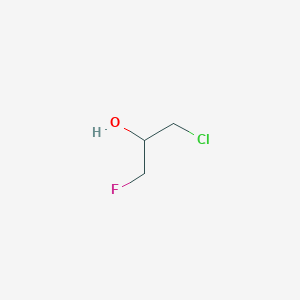
1-Chloro-3-fluoro-2-propanol
Vue d'ensemble
Description
The compound 1-Chloro-3-fluoro-2-propanol is not directly mentioned in the provided papers. However, related compounds such as 1,3-dichloro-2-propanol and 3-chloro-1,2-propanediol have been studied for their presence in industrial processes and potential health effects . Additionally, 3-chloro-1-phenyl-1-propanol has been synthesized using microbial reductases, indicating the interest in chlorinated propanols as intermediates for pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, 1-Aryl-3-phenethylamino-1-propanone hydrochlorides were synthesized via Mannich reactions, which could be a similar synthetic approach that might be used for 1-Chloro-3-fluoro-2-propanol . The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase demonstrates the potential for enantioselective synthesis of chlorinated propanols .
Molecular Structure Analysis
The molecular structure and conformation of related compounds such as 2-chloro-3-fluoro-1-propene have been studied, showing the existence of different conformations . Similarly, the conformational analysis of 1-chloro- and 1-bromo-2-propanol indicates the prevalence of gauche conformations, which could be relevant for understanding the structure of 1-Chloro-3-fluoro-2-propanol .
Chemical Reactions Analysis
The genotoxicity of 1,3-dichloro-2-propanol has been studied, revealing that its genotoxic effects depend on the chemical formation of epichlorohydrin . This suggests that the reactivity of chlorinated propanols can lead to the formation of hazardous compounds. The kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers, also highlights the importance of understanding the chemical reactions of chlorinated propanols .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For example, the molecular structure and vibrational spectra of 1,3-dichloro-2-propanol and chlorobutanol have been investigated, providing insights into their conformational stability and intermolecular interactions . The preferred all-gauche conformations in 3-fluoro-1,2-propanediol suggest that the physical properties of chlorinated and fluorinated propanols are influenced by hyperconjugative interactions .
Applications De Recherche Scientifique
Chiral Intermediate in Antidepressant Drug Synthesis
1-Chloro-3-fluoro-2-propanol serves as a chiral intermediate in the synthesis of antidepressant drugs. A study demonstrated the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using a yeast reductase from Saccharomyces cerevisiae, which exhibited high activity and enantioselectivity. This process involved recombinant yeast reductase purification and a glucose dehydrogenase coupling reaction for NADPH regeneration, achieving an enantiomeric excess value of 100% (Y. Choi et al., 2010).
Acetylcholinesterase Inhibition
Compounds including 1-chloro-3-fluoro-2-propanol exhibit acetylcholinesterase inhibitory activity, which is crucial in developing treatments for diseases like Alzheimer's. A study demonstrated that these compounds are competitive inhibitors of acetylcholinesterase, with their substituent effects suggesting a transition state analog binding mechanism (A. Dafforn et al., 1982).
Structural Analysis Using Microwave Spectroscopy
Microwave spectroscopy studies of derivatives of 1-fluoro-2-propanol, closely related to 1-chloro-3-fluoro-2-propanol, have provided insights into molecular structures and conformational preferences. This includes investigations of intramolecular hydrogen bonding and barriers to internal rotation, aiding in the understanding of molecular behavior and interactions (K.-M. Marstokk & Harald Møllendal, 1977).
Synthesis of Beta-Adrenergic Receptor Blockers
(R)- and (S)-1-chloro-3-(1-naphthyloxy)-2-propanol, structurally similar to 1-chloro-3-fluoro-2-propanol, are intermediates in synthesizing beta-adrenergic blocking agents and antihypertensive drugs. Their preparation and kinetic resolution studies have been reported, leading to highly optically pure forms of these intermediates (M. Kapoor et al., 2003).
Conformational Studies and Molecular Modeling
Ab initio molecular orbital theory has been employed to study the conformational energies of molecules like 1-fluoro-2-propanol. These studies help understand molecular structures, energy distributions, and interaction potentials, which are pivotal in designing and understanding the behavior of similar compounds (John F. Olsen & James M. Howell, 1979).
Safety And Hazards
1-Chloro-3-fluoro-2-propanol is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Propriétés
IUPAC Name |
1-chloro-3-fluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClFO/c4-1-3(6)2-5/h3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKJYZHZWALQNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309613 | |
| Record name | 1-Chloro-3-fluoro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-fluoro-2-propanol | |
CAS RN |
453-11-2 | |
| Record name | 1-Chloro-3-fluoro-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-chloro-3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-fluoro-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-3-fluoro-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-3-fluoro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 453-11-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPANOL, 1-CHLORO-3-FLUORO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M52MM3Q8FH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



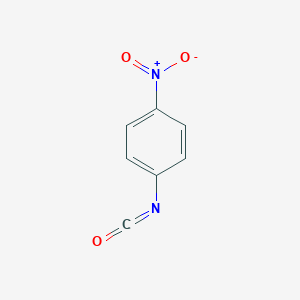
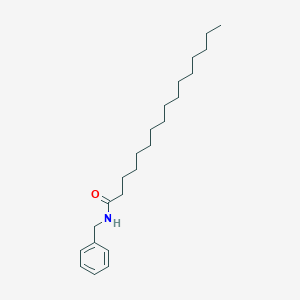
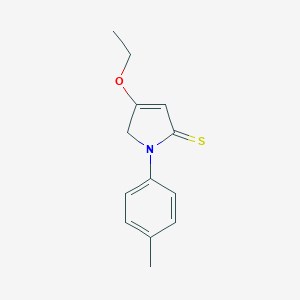
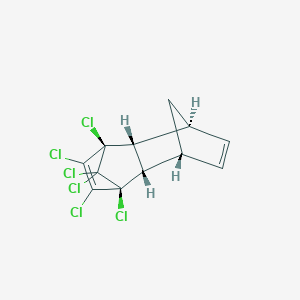
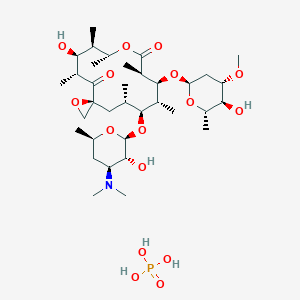
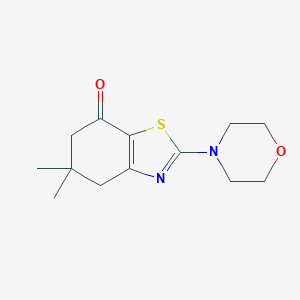
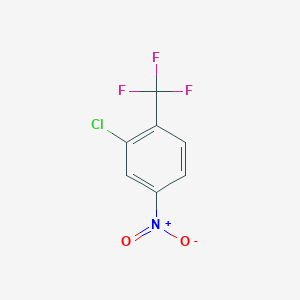
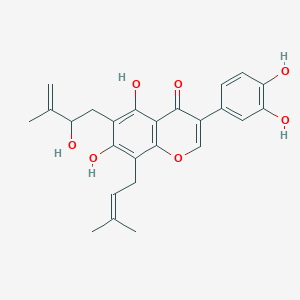
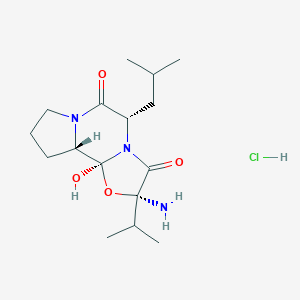
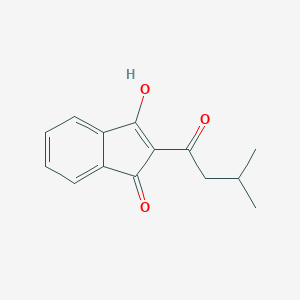
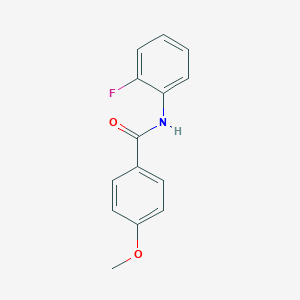
![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)
